Technical Monograph: 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene
Technical Monograph: 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene
CAS Number: 884512-60-1 Formula: C₁₀H₁₀BrFO Molecular Weight: 245.09 g/mol
Executive Summary & Chemical Identity
1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene is a specialized trisubstituted arene intermediate used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its structural value lies in the 1,2,3-substitution pattern , which positions a lipophilic cyclopropyl ether between a reactive halogen handle (bromine) and a metabolic blocker (fluorine).
This configuration allows medicinal chemists to exploit the bromine atom for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while the cyclopropylmethoxy group occupies hydrophobic pockets in target proteins, offering improved metabolic stability over simple alkoxy chains.
Physicochemical Profile
| Property | Value | Note |
| CAS Number | 884512-60-1 | Verified Identifier |
| SMILES | FC1=C(OCC2CC2)C(Br)=CC=C1 | Canonical Structure |
| Molecular Weight | 245.09 g/mol | Calculated |
| LogP (Predicted) | ~3.8 | High Lipophilicity |
| Physical State | Pale yellow oil or low-melting solid | Typical for this class |
| Boiling Point | ~260–270°C (Predicted) | @ 760 mmHg |
Synthetic Methodology
The most robust route to 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene utilizes a Williamson ether synthesis . This protocol alkylates the phenol oxygen of 2-bromo-6-fluorophenol with (bromomethyl)cyclopropane .
Core Reaction Scheme
The reaction proceeds via an Sɴ2 mechanism where the phenoxide anion attacks the primary alkyl halide.
Figure 1: Synthetic pathway via Williamson Ether Synthesis.
Detailed Experimental Protocol
Objective: Synthesis of 10.0 g of 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene.
Reagents:
-
2-Bromo-6-fluorophenol (1.0 eq): 7.76 g
-
(Bromomethyl)cyclopropane (1.2 eq): 6.58 g
-
Potassium Carbonate (K₂CO₃) (2.0 eq): 11.2 g (Anhydrous, finely ground)
-
Solvent: N,N-Dimethylformamide (DMF), 80 mL (Anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.
-
Dissolution: Add 2-bromo-6-fluorophenol (7.76 g) and anhydrous DMF (80 mL). Stir until fully dissolved.
-
Deprotonation: Add potassium carbonate (11.2 g) in a single portion. The suspension may turn slightly yellow as the phenoxide forms. Stir at room temperature for 15 minutes.
-
Alkylation: Add (bromomethyl)cyclopropane (6.58 g) dropwise via syringe.
-
Reaction: Heat the mixture to 60–70°C in an oil bath. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. Reaction is typically complete within 4–6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water (300 mL) to precipitate the product or form an emulsion.
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL) to remove DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 0–10% Ethyl Acetate in Hexanes.
-
Yield: Expect 8.5–9.5 g (85–95%) of a pale yellow oil.
Medicinal Chemistry Applications
This scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) due to its specific substitution pattern.
Structural Logic & Bioisosterism
-
Cyclopropylmethoxy Group:
-
Lipophilicity: Increases LogP compared to methoxy/ethoxy, improving membrane permeability.
-
Metabolic Stability: The cyclopropyl ring is more resistant to oxidative metabolism (CYP450) than linear alkyl chains.
-
Steric Fit: Often used to fill the "gatekeeper" hydrophobic pocket in kinase domains.
-
-
Fluorine Atom (C-3):
-
Electronic Modulation: Lowers the pKa of the aromatic ring, influencing the electronics of the bromine handle.
-
Metabolic Block: Prevents metabolic oxidation at the vulnerable ortho-position.
-
-
Bromine Atom (C-1):
-
Synthetic Handle: Serves as the primary site for diversification via palladium-catalyzed cross-coupling.
-
Functionalization Workflow
The bromine atom allows this intermediate to serve as a divergence point in SAR (Structure-Activity Relationship) studies.
Figure 2: Functionalization pathways for drug discovery.
Safety & Handling
-
Hazards: Classed as an Irritant (Xi). Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
-
Disposal: Dispose of as halogenated organic waste. Do not release into drains.
References
-
PubChem. 2-Bromo-6-fluorophenol (Precursor).[2] National Library of Medicine. Link
-
ChemSRC. 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene (CAS 884512-60-1). Chemical Source Database. Link
-
Organic Syntheses. Alkylation of Phenols. Org.[3] Synth. 2002, 79, 165. (General Protocol Reference).
-
BLD Pharm. Product Catalog: 1-Bromo-2-(cyclopropylmethoxy)-3-fluorobenzene.Link
